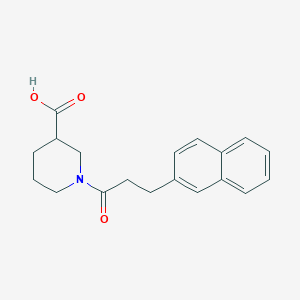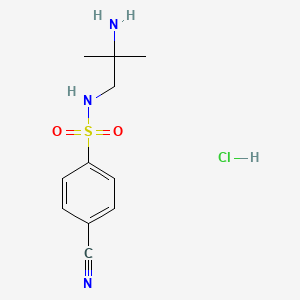
3,5-dimethyl-N-(2-methylsulfinylethyl)cyclohexan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-dimethyl-N-(2-methylsulfinylethyl)cyclohexan-1-amine, also known as DMC, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. DMC is a cyclic amine that contains a sulfoxide functional group, which makes it a chiral molecule. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.
Mechanism of Action
The mechanism of action of 3,5-dimethyl-N-(2-methylsulfinylethyl)cyclohexan-1-amine as a dopamine transporter inhibitor involves binding to the transporter protein and preventing the reuptake of dopamine into presynaptic neurons. This leads to an increase in dopamine concentration in the synaptic cleft, which can have therapeutic effects in neurological disorders. The sulfoxide functional group in this compound is thought to play a role in its selectivity for the dopamine transporter, as it interacts with specific amino acid residues in the transporter protein.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects in animal studies. It has been shown to increase locomotor activity and induce stereotypy in rats, which are typical effects of dopamine transporter inhibitors. This compound has also been shown to have analgesic effects in mice, suggesting potential applications in pain management. Additionally, this compound has been shown to have low toxicity and good bioavailability, making it a promising compound for further research.
Advantages and Limitations for Lab Experiments
One advantage of using 3,5-dimethyl-N-(2-methylsulfinylethyl)cyclohexan-1-amine in lab experiments is its high purity and availability, which allows for consistent and reproducible results. Additionally, this compound has been shown to have low toxicity and good bioavailability, making it a safe compound to work with. However, one limitation of using this compound in lab experiments is its relatively high cost compared to other compounds with similar activity. Additionally, the sulfoxide functional group in this compound can make it difficult to work with in certain experimental conditions.
Future Directions
There are several potential future directions for research involving 3,5-dimethyl-N-(2-methylsulfinylethyl)cyclohexan-1-amine. One area of interest is the development of new treatments for neurological disorders based on its activity as a dopamine transporter inhibitor. Additionally, this compound could be further investigated as a chiral auxiliary in asymmetric synthesis, which could lead to the development of new drugs with improved selectivity and efficacy. Another area of interest is the synthesis of new compounds based on the structure of this compound, which could have novel biological activities and potential therapeutic applications.
Synthesis Methods
3,5-dimethyl-N-(2-methylsulfinylethyl)cyclohexan-1-amine can be synthesized using various methods, including the reaction of cyclohexanone with methylamine and formaldehyde, followed by the addition of dimethyl sulfide and oxidation with hydrogen peroxide. Another method involves the reaction of cyclohexanone with dimethylamine and formaldehyde, followed by the addition of methylsulfinylmethyl chloride and reduction with sodium borohydride. These methods have been optimized for high yields and purity, making this compound a readily available compound for research purposes.
Scientific Research Applications
3,5-dimethyl-N-(2-methylsulfinylethyl)cyclohexan-1-amine has been studied for its potential applications in scientific research, particularly in the field of medicinal chemistry. It has been shown to have activity as a selective dopamine transporter inhibitor, which could lead to the development of new treatments for neurological disorders such as Parkinson's disease and attention deficit hyperactivity disorder (ADHD). This compound has also been investigated for its potential as a chiral auxiliary in asymmetric synthesis, as well as its use in the synthesis of other biologically active compounds.
properties
IUPAC Name |
3,5-dimethyl-N-(2-methylsulfinylethyl)cyclohexan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23NOS/c1-9-6-10(2)8-11(7-9)12-4-5-14(3)13/h9-12H,4-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQUZTVRCEOWKGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CC(C1)NCCS(=O)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-(1-methylsulfanylethyl)phenyl]oxolan-3-amine](/img/structure/B7640115.png)
![N-methyl-N-[(2-prop-2-ynoxyphenyl)methyl]-1-pyridin-4-ylmethanamine](/img/structure/B7640123.png)
![N-[1-[4-(2-methylimidazol-1-yl)phenyl]ethyl]-[1,2,4]triazolo[4,3-a]pyrazin-8-amine](/img/structure/B7640124.png)
![1-[3-(4-Methyl-1,3-thiazol-2-yl)benzoyl]piperidine-3-carboxylic acid](/img/structure/B7640128.png)

![3-[[3-(2-Methyl-1,3-thiazol-4-yl)benzoyl]amino]propanoic acid](/img/structure/B7640146.png)
![1-(2-Chlorophenyl)-3-[methyl([1,2,4]triazolo[4,3-a]pyrazin-8-yl)amino]pyrrolidin-2-one](/img/structure/B7640148.png)

![2-[Cyclobutanecarbonyl(cyclohexyl)amino]acetic acid](/img/structure/B7640173.png)
![2-[[4-(3,5-Dimethylpyrazol-1-yl)benzoyl]amino]cyclopentane-1-carboxylic acid](/img/structure/B7640181.png)
![2-[[2-(3-Chlorophenyl)cyclopropanecarbonyl]amino]cyclopentane-1-carboxylic acid](/img/structure/B7640182.png)
![N-[2-(cycloheptylamino)ethyl]-2-(1,2,4-triazol-1-ylmethyl)benzamide;hydrochloride](/img/structure/B7640183.png)
![3-[[2-(4-Fluorophenyl)acetyl]amino]-2-methyl-3-phenylpropanoic acid](/img/structure/B7640197.png)
![3-[Methyl-[[2-(oxolan-2-yl)-1,3-thiazol-4-yl]methyl]amino]phenol](/img/structure/B7640210.png)